![molecular formula C11H16N2O2 B3072211 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine CAS No. 1016684-05-1](/img/structure/B3072211.png)
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine
Overview
Description
Scientific Research Applications
Complexation with Metals
The synthesis of ligands through the condensation of pyridine derivatives and amines, which may involve structures related to 2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine, has been studied for their complexation with metals like Cadmium(II). These complexes, characterized by spectroscopic methods and single-crystal X-ray diffraction, exhibit potential for applications in catalysis, materials science, and the study of metal-organic frameworks (Hakimi et al., 2013).
Synthesis of Heterocycles
Research into the efficient synthesis of oxa- and aza-condensed tetrahydropyridines from reactions involving cyclic enones with amino alcohols and primary diamines demonstrates the utility of pyran derivatives in constructing complex heterocyclic frameworks. This methodology could contribute to the synthesis of pharmacologically relevant compounds and materials science applications (Zanatta et al., 2010).
Novel Heterocyclic Scaffolds
The development of fluorinated heterocyclic scaffolds through Michael addition and Mannich reactions showcases the versatility of pyran derivatives in the synthesis of novel bioactive molecules. These compounds have potential applications in drug discovery and development, highlighting the importance of pyran derivatives in medicinal chemistry (Revanna et al., 2013).
Redox-Active Systems
The synthesis of redox-active systems incorporating pyridyl and pyran units demonstrates their potential in developing materials with specific electronic properties. Such systems can find applications in electronics, photonics, and as sensors, underlining the significance of pyran derivatives in materials science (Sun et al., 2015).
Bicyclization Strategies
Bicyclization approaches to synthesize skeletally diverse pyrazolo[3,4-b]pyridine derivatives illustrate the role of pyran and related structures in creating complex molecular architectures. These methodologies can be leveraged in synthetic organic chemistry and drug development for generating compounds with novel biological activities (Tu et al., 2014).
properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-10-5-3-6-13-11(10)15-8-9-4-1-2-7-14-9/h3,5-6,9H,1-2,4,7-8,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCZJMYRARHOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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